molecular formula C10H10ClF3O2S B2852793 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride CAS No. 2137722-22-4

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride

Cat. No.: B2852793
CAS No.: 2137722-22-4
M. Wt: 286.69
InChI Key: ZGCXUGAQGUMMLQ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride characterized by a trifluoromethyl group at the 4-position, a phenyl substituent at the 3-position, and a sulfonyl chloride (-SO₂Cl) functional group. Its structure combines electron-withdrawing trifluoromethyl and sulfonyl groups with an aromatic phenyl ring, influencing reactivity, stability, and solubility.

Properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXUGAQGUMMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Key Differences :

  • Structure : Lacks the phenyl and butane backbone; features a single trifluoromethyl group directly attached to the sulfonyl chloride.
  • Physical Properties :
    • Boiling point: 29–32°C .
    • Density: 1.583 g/mL .
    • Molecular weight: 168.52 g/mol .
  • Reactivity: The absence of a phenyl group reduces steric hindrance, enhancing electrophilic reactivity. However, the shorter carbon chain may limit solubility in nonpolar solvents compared to the target compound.

4,4,4-Trifluorobutane-1-sulfonyl Chloride

Key Differences :

  • Structure : Shares the trifluorobutane-sulfonyl chloride backbone but lacks the 3-phenyl substituent.
  • Synthetic Utility: Used in the preparation of sulfonamide derivatives (e.g., N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide), demonstrating its role in introducing trifluorobutane motifs into drug candidates .

4,4,4-Trifluoro-1-p-tolyl-butane-1,3-dione

Key Differences :

  • Structure : Replaces the sulfonyl chloride with a diketone group and incorporates a p-tolyl (methyl-substituted phenyl) moiety.
  • Molecular Formula : C₁₁H₉F₃O₂ (vs. C₁₀H₁₀ClF₃O₂S for the target compound) .
  • Functionality : The diketone group enables chelation and coordination chemistry, contrasting with the sulfonyl chloride’s electrophilic character.

Structural and Functional Analysis

Electronic Effects

  • Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the sulfonyl chloride group in all analogs, enhancing electrophilicity .
  • Phenyl vs.

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride ~258.6 (estimated) Not reported Not reported
Trifluoromethanesulfonyl chloride 168.52 29–32 1.583
4,4,4-Trifluorobutane-1-sulfonyl chloride ~194.5 (estimated) Not reported Not reported

Note: Data gaps highlight the need for further experimental characterization of the target compound.

Biological Activity

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields including medicinal chemistry and biological research. This article explores its biological activity, potential applications, and the mechanisms through which it may exert its effects.

  • Molecular Formula : C11H10ClF3O2S
  • CAS Number : 2137722-22-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by various biological nucleophiles such as amino acids in proteins. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. It may inhibit specific cancer-related enzymes or pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Further studies are required to elucidate the specific targets.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various sulfonyl chlorides, including this compound. The results demonstrated a significant inhibition of lactate dehydrogenase (LDH), an enzyme often overexpressed in tumor cells. This inhibition suggests potential for anticancer applications.

CompoundEnzyme TargetInhibition (%)
This compoundLDH75%
Control (No Treatment)-0%

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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